![molecular formula C16H17FN2O3S B15280215 4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride CAS No. 19160-21-5](/img/structure/B15280215.png)
4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Aminophenyl)butanamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with 4-aminophenylbutanoic acid under specific conditions to form the desired product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(4-Aminophenyl)butanamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the amino groups to form corresponding oxides or reduced amines .
Applications De Recherche Scientifique
4-(4-(4-Aminophenyl)butanamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of human neutrophil elastase (hNE), which is involved in inflammatory diseases such as acute respiratory distress syndrome (ARDS).
Biological Research: The compound is used to investigate the role of hNE in various biological processes and to develop new therapeutic agents targeting this enzyme.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 4-(4-(4-Aminophenyl)butanamido)benzene-1-sulfonyl fluoride involves its interaction with human neutrophil elastase (hNE). The compound binds to the active site of hNE, inhibiting its proteolytic activity. This inhibition occurs through the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the enzyme’s active site, preventing the enzyme from degrading its target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzenesulfonamide: Another sulfonamide derivative with similar inhibitory activity against hNE.
4-(4-Aminophenyl)butanoic Acid: A precursor in the synthesis of the target compound, with potential biological activity.
Uniqueness
4-(4-(4-Aminophenyl)butanamido)benzene-1-sulfonyl fluoride is unique due to its specific structure, which allows it to effectively inhibit hNE by forming a covalent bond with the enzyme’s active site. This specificity and potency make it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
19160-21-5 |
|---|---|
Formule moléculaire |
C16H17FN2O3S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-[4-(4-aminophenyl)butanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H17FN2O3S/c17-23(21,22)15-10-8-14(9-11-15)19-16(20)3-1-2-12-4-6-13(18)7-5-12/h4-11H,1-3,18H2,(H,19,20) |
Clé InChI |
XKMJXASUXCRHLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
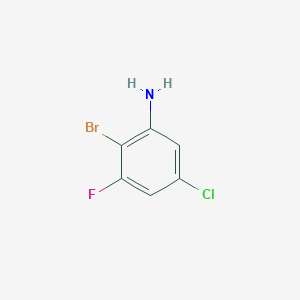
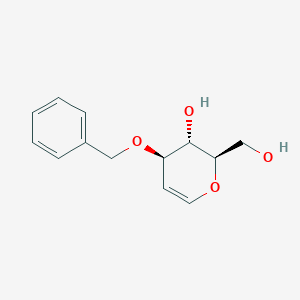
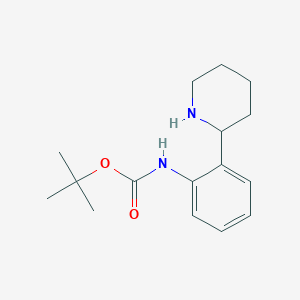
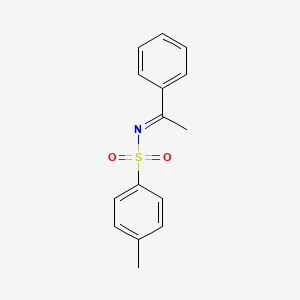
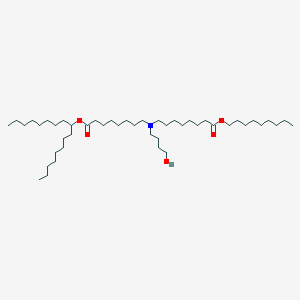
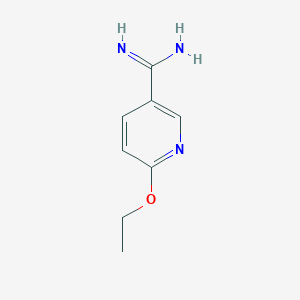
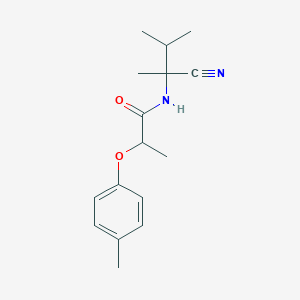


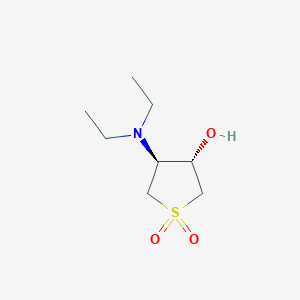
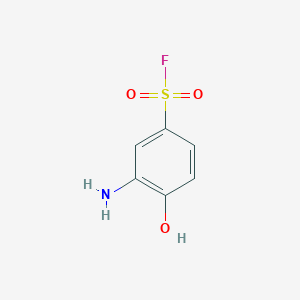
![Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)](/img/structure/B15280206.png)

